molecular formula C15H14N4 B5790473 N-(1-methyl-1H-benzimidazol-2-yl)benzenecarboximidamide

N-(1-methyl-1H-benzimidazol-2-yl)benzenecarboximidamide

Cat. No. B5790473
M. Wt: 250.30 g/mol
InChI Key: OAXYRJCSMOWZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methyl-1H-benzimidazol-2-yl)benzenecarboximidamide, also known as MBCI, is an organic compound with potential applications in scientific research. It is a benzimidazole derivative with a carboximidamide functional group that makes it a versatile compound for various biological studies. In

Mechanism of Action

N-(1-methyl-1H-benzimidazol-2-yl)benzenecarboximidamide exerts its biological effects by inhibiting the activity of certain enzymes, such as topoisomerase II and histone deacetylases. These enzymes play crucial roles in DNA replication and gene expression, and their inhibition can lead to cell death or growth arrest. N-(1-methyl-1H-benzimidazol-2-yl)benzenecarboximidamide has also been shown to induce the production of reactive oxygen species, which can cause oxidative damage to cells and contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
N-(1-methyl-1H-benzimidazol-2-yl)benzenecarboximidamide has been shown to exhibit a range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-oxidative properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting topoisomerase II activity. N-(1-methyl-1H-benzimidazol-2-yl)benzenecarboximidamide has also been shown to inhibit the activity of histone deacetylases, leading to changes in gene expression that can contribute to its anti-inflammatory effects. Additionally, N-(1-methyl-1H-benzimidazol-2-yl)benzenecarboximidamide has been shown to induce the production of reactive oxygen species, which can contribute to its anti-tumor and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-methyl-1H-benzimidazol-2-yl)benzenecarboximidamide in lab experiments is its versatility. It can be used as a probe to study the binding interactions of proteins and DNA, as well as a potential therapeutic agent for cancer and inflammatory diseases. Another advantage is its relatively low toxicity, making it a safer alternative to other compounds that may have more severe side effects. However, one limitation of using N-(1-methyl-1H-benzimidazol-2-yl)benzenecarboximidamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several potential future directions for research on N-(1-methyl-1H-benzimidazol-2-yl)benzenecarboximidamide. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine its efficacy and safety in animal and human models. Another area of interest is its potential as a probe for studying the binding interactions of proteins and DNA. Additional research is needed to fully understand its mechanism of action and its potential applications in various scientific research fields.

Synthesis Methods

The synthesis of N-(1-methyl-1H-benzimidazol-2-yl)benzenecarboximidamide involves the reaction of 2-aminobenzimidazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 4-nitro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide, which is then reduced using hydrogen gas and a palladium catalyst to produce N-(1-methyl-1H-benzimidazol-2-yl)benzenecarboximidamide. The final product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

N-(1-methyl-1H-benzimidazol-2-yl)benzenecarboximidamide has potential applications in various scientific research fields, including biochemistry, pharmacology, and toxicology. It can be used as a probe to study the binding interactions of proteins and DNA. N-(1-methyl-1H-benzimidazol-2-yl)benzenecarboximidamide can also be used to investigate the role of benzimidazole derivatives in cancer therapy. Additionally, N-(1-methyl-1H-benzimidazol-2-yl)benzenecarboximidamide has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.

properties

IUPAC Name

N'-(1-methylbenzimidazol-2-yl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c1-19-13-10-6-5-9-12(13)17-15(19)18-14(16)11-7-3-2-4-8-11/h2-10H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXYRJCSMOWZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N=C(C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/N=C(/C3=CC=CC=C3)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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